

# Commercial Suppliers and Technical Guide for High-Purity Alectinib-d8

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercially available high-purity **Alectinib-d8**, a deuterated internal standard crucial for the accurate quantification of the anaplastic lymphoma kinase (ALK) inhibitor, Alectinib, in various biological matrices. This document outlines key suppliers, presents available quantitative data, details relevant experimental protocols, and illustrates associated biological pathways and analytical workflows.

## Commercial Availability of High-Purity Alectinib-d8

**Alectinib-d8** is available from several reputable suppliers of reference standards and research chemicals. While obtaining exact, batch-specific certificates of analysis often requires a direct request, the following table summarizes publicly available information regarding suppliers and their product specifications.



Supplier	CAS Number	Molecular Formula	Purity Specification	Additional Information
LGC Standards	1256585-15-5	C30H26D8N4O2	>95% (HPLC)[1]	Certificate of Analysis and Safety Data Sheet available upon request.[1] [2]
Clearsynth	1256585-15-5	C30H26D8N4O2	High quality	Accompanied by a Certificate of Analysis. Used as an analytical standard for HPLC.[3]
Simson Pharma	1256585-15-5	C30H26D8N4O2	High quality	Accompanied by a Certificate of Analysis.[4][5]
MedchemExpres s	1256585-15-5	C30H26D8N4O2	Not specified	Labeled as a stable isotope for use as an internal standard in clinical mass spectrometry.[5]
Toronto Research Chemicals (TRC)	1256585-15-5	С30D8Н26N4О2	Not specified	All TRC products are delivered with a complete analytical data package, including full spectroscopic analysis and a certificate of analysis.[7]

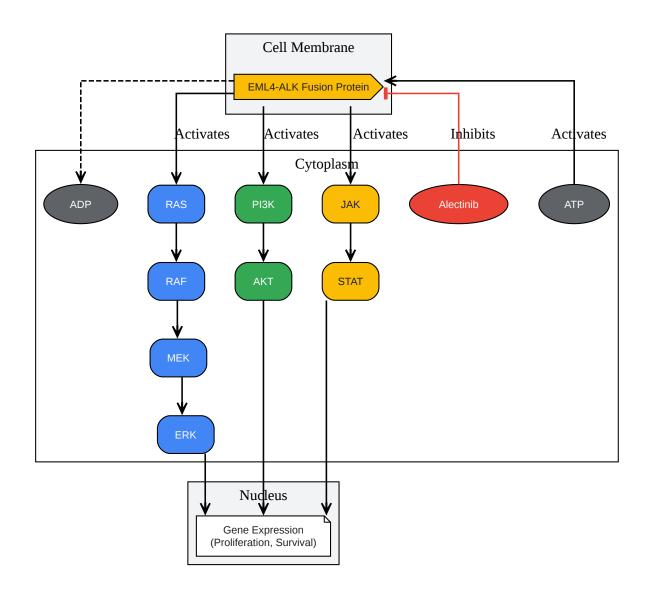


SynZeal	1256585-15-5	С30Н26D8N4O2	Not specified	Supplied with a Certificate of Analysis and analytical data. [5]
Allmpus Laboratories	1256585-15-5	С30Н26D8N4О2	Not specified	-
Molsyns Research	Not specified	Not specified	Not specified	-

# Alectinib's Mechanism of Action: ALK Signaling Pathway

Alectinib is a potent and highly selective inhibitor of Anaplastic Lymphoma Kinase (ALK) tyrosine kinase. In certain cancers, such as non-small cell lung cancer (NSCLC), a chromosomal rearrangement can lead to the formation of a fusion gene, such as EML4-ALK. This fusion results in a constitutively active ALK protein that drives tumor cell proliferation and survival through downstream signaling pathways. Alectinib competitively binds to the ATP-binding site of the ALK kinase domain, inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades, including the RAS-MEK-ERK, PI3K-AKT, and JAK-STAT pathways.





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Alectinib inhibits the EML4-ALK fusion protein, blocking downstream signaling pathways.

## **Experimental Protocols for Alectinib-d8 Analysis**

**Alectinib-d8** is primarily used as an internal standard (IS) for the quantification of Alectinib in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The



following are representative protocols derived from published bioanalytical methods.

## **Sample Preparation: Protein Precipitation**

This method is commonly used for the extraction of Alectinib and **Alectinib-d8** from plasma samples.

- To 50 μL of plasma sample in a microcentrifuge tube, add 150 μL of acetonitrile containing
   Alectinib-d8 at a known concentration (e.g., 10 ng/mL).
- Vortex the mixture for 1 minute to precipitate proteins.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen gas at 40°C.
- Reconstitute the residue in 100 μL of the mobile phase.
- Inject a portion of the reconstituted sample (e.g., 5-10 μL) into the LC-MS/MS system.

### LC-MS/MS Method for Quantification

The following parameters provide a general guideline for the chromatographic separation and mass spectrometric detection of Alectinib and **Alectinib-d8**.

Liquid Chromatography (LC) Conditions:



Parameter	Value	
Column	C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)	
Mobile Phase A	0.1% Formic acid in water	
Mobile Phase B	0.1% Formic acid in acetonitrile	
Gradient	Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, then return to initial conditions.	
Flow Rate	0.4 mL/min	
Column Temperature	40°C	
Injection Volume	5 μL	

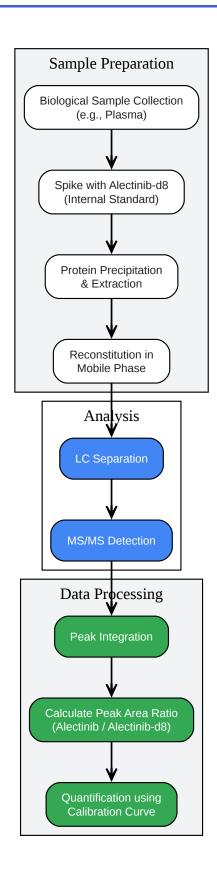
### Tandem Mass Spectrometry (MS/MS) Conditions:

Parameter	Alectinib	Alectinib-d8
Ionization Mode	Electrospray Ionization (ESI), Positive	Electrospray Ionization (ESI), Positive
Precursor Ion (m/z)	483.3	491.3
Product Ion (m/z)	396.2	396.2
Collision Energy	Optimized for the specific instrument	Optimized for the specific instrument
Dwell Time	100 ms	100 ms

# Experimental Workflow for Bioanalytical Sample Analysis

The use of **Alectinib-d8** as an internal standard is a critical component of the bioanalytical workflow to ensure accurate and precise quantification of Alectinib in clinical and preclinical studies.





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Workflow for the quantification of Alectinib using Alectinib-d8 as an internal standard.



### Conclusion

High-purity **Alectinib-d8** is an essential tool for researchers and drug development professionals engaged in the study of Alectinib. Its use as an internal standard enables robust and reliable quantification in complex biological matrices. This guide provides a foundational understanding of the commercial landscape, analytical methodologies, and the underlying biological context for the use of this critical reagent. For specific applications, it is always recommended to obtain batch-specific Certificates of Analysis from the chosen supplier and to validate the analytical methods according to regulatory guidelines.

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### References

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